3,3',5,5'-Tetramethoxy-bibenzyl

Description

Properties

IUPAC Name |

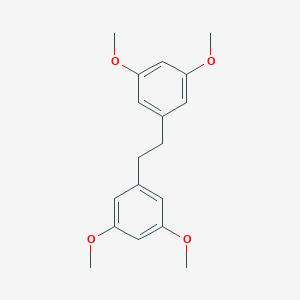

1-[2-(3,5-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c1-19-15-7-13(8-16(11-15)20-2)5-6-14-9-17(21-3)12-18(10-14)22-4/h7-12H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMNPTZPSNHUERJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CCC2=CC(=CC(=C2)OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405406 |

Source

|

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22976-41-6 |

Source

|

| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Botanical Treasury: A Technical Guide to the Natural Sourcing and Isolation of 3,3',5,5'-Tetramethoxy-bibenzyl

Abstract

Bibenzyls, a class of stilbenoids, are secondary metabolites of significant interest within the pharmaceutical and scientific research communities due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of 3,3',5,5'-tetramethoxy-bibenzyl, a specific polymethoxylated bibenzyl. We will delve into its primary natural source, the orchid Pholidota chinensis, and present a comprehensive, field-proven methodology for its extraction, isolation, and characterization. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical steps necessary for the successful isolation of this promising natural product.

Introduction: The Significance of Bibenzyls from the Orchidaceae

The Orchidaceae family, one of the largest families of flowering plants, is a rich reservoir of unique secondary metabolites. Among these, bibenzyls, characterized by a 1,2-diphenylethane skeleton, have emerged as a focal point of phytochemical investigation. The structural diversity of bibenzyls, arising from various hydroxylation and methoxylation patterns, contributes to a broad spectrum of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects. This compound (CAS No. 22976-41-6) represents a fully methoxylated derivative, a structural feature that can significantly influence its lipophilicity and biological activity. Understanding its natural sources and developing robust isolation protocols are critical first steps in unlocking its therapeutic potential.

Natural Provenance: Pholidota chinensis

The primary documented natural source of this compound is the orchid Pholidota chinensis Lindl.[1][2]. This epiphytic or lithophytic plant is distributed across Southern China, Myanmar, and Vietnam[2]. Phytochemical investigations of P. chinensis have revealed a wealth of stilbenoids, including various bibenzyls and 9,10-dihydrophenanthrenes[3]. The presence of this compound in this species makes it the primary target for the isolation of this specific compound.

While other members of the Orchidaceae family, particularly within the Dendrobium genus, are prolific producers of bibenzyls, the specific isolation of this compound has been explicitly reported from Pholidota chinensis.

Biosynthesis: The Pathway to Polymethoxylation

The biosynthesis of bibenzyls in orchids originates from the phenylpropanoid pathway[4][5]. The general biosynthetic route is believed to proceed as follows:

-

Shikimate Pathway: Production of the aromatic amino acid L-phenylalanine.

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid and subsequently to p-coumaroyl-CoA.

-

Stilbenoid Synthase Activity: Bibenzyl synthase (BBS), a type III polyketide synthase, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the basic bibenzyl scaffold.

-

Post-synthesis Modifications: The core bibenzyl structure undergoes a series of hydroxylation and O-methylation reactions, catalyzed by cytochrome P450 monooxygenases and O-methyltransferases (OMTs) respectively, to yield the diverse array of bibenzyl derivatives observed in nature[6][7].

The specific sequence of these hydroxylation and methylation steps leading to the 3,3',5,5'-tetramethoxy substitution pattern is an area of ongoing research. It is hypothesized that a series of regioselective OMTs are responsible for the exhaustive methylation of the hydroxyl groups on the bibenzyl core.

Isolation and Purification: A Step-by-Step Technical Protocol

The following protocol is a comprehensive, self-validating methodology for the isolation of this compound from the whole plant material of Pholidota chinensis. This procedure is based on established techniques for the isolation of bibenzyls from orchids[3][8].

Plant Material Preparation

-

Collection and Drying: Collect fresh whole plants of Pholidota chinensis. The material should be thoroughly washed to remove any soil or debris. Air-dry the plant material in a well-ventilated area away from direct sunlight until a constant weight is achieved.

-

Pulverization: Grind the dried plant material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Maceration: Submerge the powdered plant material in 95% ethanol at a ratio of 1:10 (w/v).

-

Extraction Conditions: Allow the mixture to macerate at room temperature for 48-72 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield the crude ethanolic extract.

-

Exhaustive Extraction: Repeat the extraction process two more times with fresh solvent to ensure the complete extraction of secondary metabolites. Combine all filtrates before concentration.

Solvent Partitioning (Fractionation)

-

Suspension: Suspend the crude ethanolic extract in a 10% methanol-water solution.

-

Liquid-Liquid Extraction: Perform sequential liquid-liquid partitioning with solvents of increasing polarity. A typical sequence is:

-

n-hexane

-

Dichloromethane (or Chloroform)

-

Ethyl acetate

-

-

Fraction Collection: Collect each solvent fraction separately and concentrate them to dryness using a rotary evaporator. The bibenzyl compounds are typically enriched in the dichloromethane and ethyl acetate fractions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Stilbene derivatives from Pholidota chinensis and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Separation and purification of 9,10-dihydrophenanthrenes and bibenzyls from Pholidota chinensis by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Transcriptome Profiling of Flavonoids and Bibenzyls Reveals Medicinal Importance of Rare Orchid Arundina graminifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, function, and evolution of plant O-methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide on the Biosynthetic Pathway of 3,3',5,5'-Tetramethoxy-bibenzyl

Intended for Researchers, Scientists, and Drug Development Professionals

Abstract

Bibenzyls represent a class of plant secondary metabolites with a diverse range of pharmacological activities. Among these, 3,3',5,5'-Tetramethoxy-bibenzyl has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive elucidation of the core biosynthetic pathway of this compound, with a particular focus on the enzymatic machinery and reaction sequences. We will delve into the key enzyme classes, including Phenylalanine Ammonia-Lyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Bibenzyl Synthase (BBS), and O-Methyltransferases (OMTs), detailing their roles in the construction and modification of the bibenzyl scaffold. Furthermore, this guide presents detailed, field-proven protocols for the heterologous expression of the requisite biosynthetic enzymes and the subsequent extraction and characterization of the synthesized this compound, providing a roadmap for its laboratory-scale production and analysis.

Introduction: The Phenylpropanoid Origin of Bibenzyls

The biosynthesis of this compound is rooted in the broader phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds.[1][2] This pathway converts the primary metabolite L-phenylalanine into a variety of secondary metabolites, including flavonoids, lignins, and stilbenoids, the latter being structural precursors to bibenzyls. The initial steps of the phenylpropanoid pathway provide the essential building blocks for the formation of the characteristic C6-C2-C6 bibenzyl backbone.

The Core Biosynthetic Pathway to the Bibenzyl Scaffold

The formation of the foundational bibenzyl structure proceeds through a series of well-characterized enzymatic reactions:

-

Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to yield trans-cinnamic acid.[3][4] This reaction represents a critical entry point from primary to secondary metabolism.

-

Step 2: Hydroxylation of Cinnamic Acid. Subsequently, trans-cinnamic acid is hydroxylated at the C4 position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to produce p-coumaric acid.[1][4]

-

Step 3: Coenzyme A Ligation. The carboxyl group of p-coumaric acid is then activated by 4-Coumarate:CoA Ligase (4CL) , which ligates coenzyme A to form p-coumaroyl-CoA.[3][4] This thioesterification provides the necessary energy for the subsequent condensation reaction.

-

Step 4: Formation of the Dihydroxybibenzyl Core. The key step in the formation of the bibenzyl backbone is catalyzed by Bibenzyl Synthase (BBS) . This type III polyketide synthase catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, followed by a decarboxylative cyclization and reduction to yield 3,5-dihydroxybibenzyl.[5][6] It is at this juncture that the bibenzyl pathway diverges from the closely related stilbenoid pathway, which is governed by stilbene synthase (STS). While both enzymes utilize the same substrates, subtle differences in their active sites lead to the formation of either a stilbene or a bibenzyl core.[6]

The Crucial Role of O-Methyltransferases in Tailoring the Bibenzyl Core

The final steps in the biosynthesis of this compound involve a series of regioselective O-methylation reactions catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-Methyltransferases (OMTs) . These enzymes are responsible for the transfer of a methyl group from SAM to the hydroxyl moieties of the bibenzyl core, ultimately yielding the desired tetramethoxy substitution pattern. While the precise sequence of these methylation events has not been definitively established in a single study, based on the characterization of OMTs from Dendrobium species, a plausible pathway can be proposed.[7][8]

It is hypothesized that a series of at least two distinct OMTs are involved, each with specific regioselectivity. The initial 3,5-dihydroxybibenzyl is likely first methylated at the 3 and 5 positions. Subsequent hydroxylation of the second aromatic ring, followed by methylation at the 3' and 5' positions, would complete the synthesis. The order of these hydroxylation and methylation steps on the second ring may vary.

Experimental Protocols for Heterologous Production and Analysis

The elucidation and reconstitution of the this compound biosynthetic pathway can be achieved through the heterologous expression of the identified genes in a suitable host, such as Escherichia coli or Saccharomyces cerevisiae, followed by in vitro enzyme assays and product analysis.

Heterologous Expression and Purification of Biosynthetic Enzymes

A robust protocol for the production of active biosynthetic enzymes is paramount. The following outlines a general workflow for the expression and purification of His-tagged recombinant enzymes in E. coli.

Protocol 1: Expression and Purification of His-Tagged Biosynthetic Enzymes

-

Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequences for PAL, C4H, 4CL, BBS, and the candidate OMTs from a bibenzyl-producing plant (e.g., Dendrobium officinale). Clone these sequences into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Transformation: Transform the recombinant plasmids into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression:

-

Inoculate a 10 mL starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Inoculate 1 L of fresh LB medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.

-

-

Cell Lysis:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.

-

-

Affinity Purification:

-

Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

-

Elute the His-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

-

-

Buffer Exchange and Storage:

-

Perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol) using a desalting column or dialysis.

-

Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.

-

Store the purified protein at -80°C.

-

In Vitro Reconstitution of the Biosynthetic Pathway

With the purified enzymes in hand, the biosynthetic pathway can be reconstituted in vitro to produce this compound.

Protocol 2: In Vitro Enzyme Assay for this compound Synthesis

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

50 mM Tris-HCl buffer (pH 7.5)

-

1 mM L-Phenylalanine

-

1 mM ATP

-

0.5 mM Coenzyme A

-

1 mM Malonyl-CoA

-

5 mM S-adenosyl-L-methionine (SAM)

-

2 mM NADPH (for C4H activity)

-

5 mM MgCl2

-

Purified PAL, C4H, 4CL, BBS, and OMTs (final concentration of each enzyme to be optimized, typically 1-5 µM).

-

Nuclease-free water to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 2-4 hours.

-

Reaction Quenching and Extraction:

-

Stop the reaction by adding 10 µL of 10% (v/v) acetic acid.

-

Extract the products by adding 200 µL of ethyl acetate, vortexing vigorously, and centrifuging to separate the phases.

-

Carefully transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Sample Preparation for Analysis: Re-dissolve the dried extract in a suitable solvent (e.g., 50 µL of methanol) for HPLC or LC-MS analysis.

Analytical Characterization

The synthesized products can be identified and quantified using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).

Protocol 3: HPLC-DAD-MS Analysis of this compound

-

HPLC System: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution:

Time (min) % Solvent B 0 20 20 80 25 80 26 20 | 30 | 20 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection:

-

DAD: Monitor at 280 nm for the bibenzyl chromophore.

-

MS (ESI): Operate in positive ion mode to detect the [M+H]+ ion of this compound (expected m/z = 303.16).

-

-

Quantification: Generate a standard curve using a purified and quantified standard of this compound.

Table 1: Expected Retention Times and Mass-to-Charge Ratios of Key Intermediates and the Final Product.

| Compound | Expected Retention Time (min) | Expected [M+H]+ (m/z) |

| 3,5-Dihydroxybibenzyl | Lower | 215.10 |

| 3-Hydroxy-5-methoxybibenzyl | Intermediate | 229.12 |

| 3,5-Dimethoxybibenzyl | Intermediate | 243.13 |

| 3,5-Dimethoxy-3'-hydroxybibenzyl | Intermediate | 259.13 |

| 3,5-Dimethoxy-3',5'-dihydroxybibenzyl | Intermediate | 275.12 |

| 3,3',5-Trimethoxy-5'-hydroxybibenzyl | Higher | 289.14 |

| This compound | Highest | 303.16 |

Note: Retention times are relative and will vary depending on the specific HPLC system and column used.

Structural Elucidation by NMR Spectroscopy

For unequivocal structural confirmation, the purified this compound should be subjected to Nuclear Magnetic Resonance (NMR) spectroscopy.

Expected ¹H and ¹³C NMR Data for this compound (in CDCl₃):

-

¹H NMR:

-

~6.35 ppm (t, J = 2.2 Hz, 2H, H-4, H-4')

-

~6.28 ppm (d, J = 2.2 Hz, 4H, H-2, H-6, H-2', H-6')

-

~3.78 ppm (s, 12H, 4 x -OCH₃)

-

~2.85 ppm (s, 4H, -CH₂-CH₂-)

-

-

¹³C NMR:

-

~160.9 ppm (C-3, C-5, C-3', C-5')

-

~144.0 ppm (C-1, C-1')

-

~106.5 ppm (C-2, C-6, C-2', C-6')

-

~98.0 ppm (C-4, C-4')

-

~55.3 ppm (-OCH₃)

-

~38.5 ppm (-CH₂-CH₂-)

-

Conclusion and Future Perspectives

This technical guide has delineated the biosynthetic pathway of this compound, from its origins in the phenylpropanoid pathway to the final tailoring steps mediated by O-methyltransferases. The provided experimental protocols offer a robust framework for the heterologous production and characterization of this promising bioactive compound. Future research should focus on the definitive identification and kinetic characterization of the specific OMTs involved in the biosynthesis of polymethoxylated bibenzyls in Dendrobium and other producing organisms. Such knowledge will be instrumental in the metabolic engineering of microbial or plant-based systems for the sustainable and high-titer production of this compound and other valuable bibenzyl derivatives for pharmaceutical and nutraceutical applications.

References

- Vogt, T. (2010). Phenylpropanoid Biosynthesis. Molecular Plant, 3(1), 2-20.

- Fraser, C. M., & Chapple, C. (2011). The Phenylpropanoid Pathway in Arabidopsis. The Arabidopsis Book, 9, e0152.

-

Kao, Y. Y., et al. (2021). Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale. International Journal of Molecular Sciences, 22(11), 5899. [Link]

-

Chen, Y., et al. (2022). Characterization of the Key Bibenzyl Synthase in Dendrobium sinense. International Journal of Molecular Sciences, 23(12), 6780. [Link]

- Wang, J., et al. (2010). Identification and characterization of a bibenzyl synthase from the orchid Dendrobium grandiflorum. Plant molecular biology, 72(1-2), 113–124.

- Schröder, J., & Schröder, G. (1990). Stilbene and chalcone synthases: related enzymes with key functions in plant-specific pathways.

- Zhu, T. T., et al. (2024). Catalytic divergence of O-methyltransferases shapes the chemo-diversity of polymethoxylated bibenzyls in Dendrobium catenatum. The Plant Journal, 118(1), 213-229.

- Lavid, N., et al. (2002). O-methyltransferases in the biosynthesis of floral scents in rose and snapdragon flowers. Plant physiology, 129(4), 1899–1907.

-

Schubert, M., et al. (2019). Heterologous expression of 2-methylisoborneol / 2 methylenebornane biosynthesis genes in Escherichia coli yields novel C11-terpenes. PloS one, 13(4), e0196082. [Link]

- Zhu, T. T., et al. (2023). Synthesis of 3,3′,5-trihydroxybibenzyl catalyzed by BBS from a Phalaenopsis orchid. Methods in Enzymology, 688, 145-167.

- Boddington, K. F., et al. (2021). Bibenzyl synthesis in Cannabis sativa L. The Plant Journal, 109(2), 437-453.

- Austin, M. B., & Noel, J. P. (2003). The chalcone synthase superfamily of type III polyketide synthases.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Resveratrol Content and Expression of Phenylalanine Ammonia-lyase and Stilbene Synthase Genes in Cell Cultures of Vitis amurensi. (2011). Applied Biochemistry and Microbiology, 47, 662–668.

- A Stress-Inducible Resveratrol O-Methyltransferase Involved in the Biosynthesis of Pterostilbene in Grapevine. (2008). Plant Physiology, 146(4), 1645-1655.

- Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. (2021). International Journal of Molecular Sciences, 22(9), 4345.

- Regioselective stilbene O-methylations in Saccharinae grasses. (2023).

- Sodium dispersion-mediated reductive dimerization of benzylic halides for symmetrical bibenzyls: Column-free applications. (n.d.). Kobe University Repository.

- BenchChem. (2025).

-

Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale. (2021). Plants, 10(4), 633. [Link]

- Biological Characteristics of a Novel Bibenzyl Synthase (DoBS1) Gene from Dendrobium officinale Catalyzing Dihydroresveratrol Synthesis. (2024). International Journal of Molecular Sciences, 25(22), 13596.

- High-yield production of multiple O-methylated phenylpropanoids by the engineered Escherichia coli-Streptomyces cocultivation system. (2019). Biotechnology for Biofuels, 12, 89.

- Bibenzyls isolated in Dendrobium species. (n.d.).

- Bibenzyl synthesis in Cannabis sativa L. (2022). The Plant Journal, 109(2), 437-453.

- The contents of bibenzyl derivatives, flavonoids and a phenanthrene in selected Dendrobium spp. and the correlation with their antioxidant activity. (2019). ScienceAsia, 45(3), 245-253.

- New polychlorinated bibenzyls from Rhododendron minutiflorum. (2017). Fitoterapia, 120, 1-5.

- Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. (2021). International Journal of Molecular Sciences, 22(9), 4345.

- The proposed biosynthesis pathway of (bis)bibenzyls. The reactions... (n.d.).

- Comparative study of O-methyltransferases in the biosynthesis of methoxybenzenes. (2025). BenchChem.

- Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. (2023).

- Identification and Characterization of Two Bibenzyl Glycosyltransferases from the Liverwort Marchantia polymorpha. (2022). International Journal of Molecular Sciences, 23(8), 4118.

- Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. (2019). Bioscience, Biotechnology, and Biochemistry, 83(12), 2269-2274.

- In Vitro Reconstitution of Metabolic Pathways: Insights into Nature's Chemical Logic. (2014). ACS Chemical Biology, 9(7), 1436-1449.

- Comparative Metabolomic Analysis of Dendrobium officinale under Different Cultivation Substr

- Application Notes & Protocols: Purification of Bibenzyls

- Characterization of antidiabetic effects of Dendrobium officinale derivatives in a mouse model of type 2 diabetes mellitus. (2023). Food Chemistry, 404(Pt A), 133974.

- 3,5-Dihydroxybenzyl alcohol synthesis. (n.d.). ChemicalBook.

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2019). Molecules, 24(18), 3326.

- O-methylation of Hydroxyl-containing Organic Substrates: A Comprehensive Overview. (2021). Current Organic Chemistry, 25(10), 1216-1234.

- Identification of Bibenzyls and Evaluation of Imitative Wild Planting Techniques in Dendrobium officinale by HPLC‐ESI‐MSn. (2021). Chemistry & Biodiversity, 18(9), e2100277.

-

3,5-Dihydroxybenzyl alcohol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transcriptomic Analyses Shed Light on Critical Genes Associated with Bibenzyl Biosynthesis in Dendrobium officinale - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Catalytic divergence of O-methyltransferases shapes the chemo-diversity of polymethoxylated bibenzyls in Dendrobium catenatum. | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Foreword: Charting the Course for a Promising Bibenzyl Derivative

An In-depth Technical Guide to the Biological Activity of 3,3',5,5'-Tetramethoxy-bibenzyl

The bibenzyl class of polyphenolic compounds, characterized by a 1,2-diphenylethane scaffold, has garnered significant attention within the scientific community for a broad spectrum of pharmacological activities.[1] These activities include, but are not limited to, anti-tumor, antioxidant, anti-inflammatory, and neuroprotective effects.[1][2] While many bibenzyls, such as moscatilin and gigantol, have been extensively studied, this compound remains a comparatively unexplored molecule. Its symmetrical tetramethoxylated structure suggests a unique pharmacokinetic and pharmacodynamic profile that warrants dedicated investigation.

This guide serves not as a review of established data, but as a forward-looking technical roadmap. As a Senior Application Scientist, my objective is to synthesize the known biological activities of structurally analogous compounds to build a predictive framework for this compound. We will explore its potential mechanisms of action and provide robust, field-proven experimental protocols to empower researchers to systematically validate these hypotheses. This document is designed to be a self-validating system, where the causality behind each experimental choice is explained, enabling rigorous and reproducible scientific inquiry.

Molecular Profile and Synthesis Overview

This compound (CAS No. 22976-41-6) is a bibenzyl derivative with the molecular formula C₁₈H₂₂O₄.[3] Its structure features two 3,5-dimethoxyphenyl rings joined by an ethane bridge. The methoxy groups are critical, as they can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets compared to their hydroxylated counterparts.

The synthesis of this compound is achievable through various established chemical routes. A common approach involves the coupling of 3,5-dimethoxybenzyl bromide in the presence of magnesium and a catalyst like iodine in diethyl ether, followed by heating.[3] Alternative strategies, such as the reduction of the corresponding stilbene, have also been employed for bibenzyl synthesis and can achieve high yields. The accessibility of this compound through synthesis is a key advantage for enabling the large-scale studies required for drug development.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on structurally related methoxylated bibenzyls, stilbenes, and biphenyls, we can logically infer several high-potential biological activities for this compound.

Anti-Inflammatory Potential via MAPK and NF-κB Pathway Modulation

Hypothesis: this compound is predicted to exert potent anti-inflammatory effects by inhibiting key signaling cascades, specifically the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.

Causality and Rationale: Structurally similar methoxylated resveratrol derivatives, such as 3,3′,4,5′-tetramethoxy-trans-stilbene, have demonstrated significant anti-inflammatory activity.[4] These compounds effectively suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4][5] The mechanism involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[4][6] This suppression is achieved by inhibiting the phosphorylation of key proteins in the MAPK pathway (p38, JNK) and the NF-κB pathway (IKKα/β, IκBα), ultimately preventing the nuclear translocation of the p65 subunit of NF-κB.[4][5] Given the structural and electronic similarities, it is highly probable that this compound operates through a similar mechanism.

Visualizing the Hypothesized Anti-Inflammatory Mechanism

Caption: Hypothesized inhibition of LPS-induced inflammation by this compound.

Anticancer Activity and Apoptosis Induction

Hypothesis: this compound is likely to possess cytotoxic activity against various cancer cell lines by inducing oxidative stress, cell cycle arrest, and apoptosis, potentially through modulation of the PI3K/AKT/NF-κB signaling axis.

Causality and Rationale: A closely related analog, 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP), has demonstrated potent antitumor activity against lung cancer cells (NCI-H460).[7][8] TMBP was shown to inhibit cell proliferation, induce G2/M phase cell-cycle arrest, and trigger apoptosis, marked by an increase in caspase-3/7 activity.[7][8] Mechanistically, its anticancer effect was linked to the downregulation of the pro-survival PI3K/AKT/NF-κB pathway.[7][8] Furthermore, other bibenzyl derivatives have shown the ability to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins such as Bcl-xL/Mcl-1.[9][10] The symmetrical methoxy pattern of this compound may confer the necessary lipophilicity to penetrate cell membranes and interact with these intracellular signaling pathways.

Visualizing the Hypothesized Anticancer Mechanism

Caption: Predicted anticancer mechanism via inhibition of the PI3K/AKT/NF-κB survival pathway.

Antioxidant and Neuroprotective Effects

Hypothesis: The phenylethane structure of this compound suggests inherent antioxidant capabilities, which may translate into neuroprotective activity against oxidative stress-induced neuronal damage.

Causality and Rationale: Bibenzyls are well-documented as potent antioxidants.[1][11][12] They can act as direct free radical scavengers and also enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).[6][13] A new bisbibenzyl, dendropachol, demonstrated strong radical scavenging activity and protected keratinocytes from H₂O₂-induced oxidative stress.[13] In the context of neuroprotection, bibenzyl enantiomers have shown the ability to protect PC12 cells from H₂O₂-induced injury.[14] Oxidative stress is a key pathological feature in neurodegenerative diseases and ischemic stroke.[15] Therefore, by mitigating reactive oxygen species (ROS), this compound could protect neuronal cells from damage, a therapeutic angle of high significance.[1][16]

Proposed Experimental Workflows for Validation

To empirically validate the hypothesized biological activities, a structured, multi-tiered approach is essential. The following protocols are designed to provide a comprehensive evaluation of this compound.

Visualizing the General Investigation Workflow

Caption: A tiered workflow for the systematic bioactivity screening of this compound.

Protocol: Assessment of Anti-Inflammatory Activity in Macrophages

Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated RAW 264.7 murine macrophages.

Materials:

-

RAW 264.7 cells (ATCC)

-

DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Griess Reagent System (for NO measurement)

-

ELISA kits for TNF-α and IL-6 (species-specific)

-

96-well cell culture plates

Methodology:

-

Cell Viability Assay (MTT):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.

-

Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours.[4] Use DMSO as a vehicle control.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and dissolve the formazan crystals in DMSO.

-

Measure absorbance at 570 nm. Determine the highest non-toxic concentration for subsequent experiments.

-

-

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells as above.

-

Pre-treat cells with non-toxic concentrations of the compound for 4 hours.[4][5]

-

Stimulate the cells with LPS (1 µg/mL) for 12-24 hours.[4]

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

-

Measure absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO₂⁻ concentration.

-

-

Cytokine Measurement (ELISA):

-

Use the supernatants collected from the NO assay.

-

Quantify the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Protocol: Evaluation of Antioxidant Capacity

Objective: To quantify the direct radical-scavenging and reducing power of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

FRAP reagent (TPTZ, FeCl₃, acetate buffer)

-

Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control

-

Methanol/Ethanol

-

96-well microplate reader

Methodology:

-

DPPH Radical Scavenging Assay: [17][18]

-

Prepare a solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, add 100 µL of various concentrations of the compound in methanol.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity and determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals).

-

-

Ferric Reducing Antioxidant Power (FRAP) Assay: [17]

-

Prepare fresh FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the FRAP reagent to 37°C.

-

Add a small volume of the compound solution (e.g., 10 µL) to the FRAP reagent (e.g., 290 µL).

-

Incubate at 37°C for 10-30 minutes.

-

Measure the absorbance of the resulting blue-colored complex at 593 nm.

-

A standard curve using FeSO₄ or Ascorbic Acid is used to express the results in equivalents.

-

Quantitative Data from Structurally Related Compounds

While direct quantitative data for this compound is not yet published, the following table summarizes the reported bioactivities of key structural analogs to provide a benchmark for expected potency.

| Compound Name | Assay | Cell Line / Model | Endpoint | Result (IC₅₀ / Value) | Reference |

| 4,5,4′-Trihydroxy-3,3′-dimethoxybibenzyl (TDB) | Cytotoxicity (MTT) | U87MG Glioblastoma | Cell Viability | ~50-100 µM (at 72h) | [9][19] |

| Combrebisbibenzyl A | Antioxidant (DPPH) | Chemical Assay | Radical Scavenging | IC₅₀ = 175.64 µg/mL | [17] |

| 3,3′,4,5′-Tetramethoxy-trans-stilbene | Anti-inflammatory | LPS-stimulated RAW 264.7 | NO Release Inhibition | ~80% inhibition at 50 µM | [4] |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | Cytotoxicity | NCI-H460 Lung Cancer | Cell Proliferation | IC₅₀ = 154 µM (at 24h) | [8] |

| Bibenzyl Enantiomer (2b) | Anti-inflammatory | L929 cells | TNF-α Inhibition | IC₅₀ = 21.7 ± 1.7 µM | [14] |

Conclusion and Future Directions

This compound stands as a promising but under-investigated molecule within a well-regarded class of natural products. The predictive analysis, grounded in the robust activities of its structural analogs, strongly suggests its potential as a multi-faceted therapeutic agent with anti-inflammatory, anticancer, and neuroprotective properties. The methoxy groups may enhance its metabolic stability and bioavailability, making it an attractive candidate for further development.

The immediate path forward requires the systematic application of the experimental workflows detailed in this guide. Initial in vitro screening to confirm cytotoxicity and primary bioactivities should be followed by in-depth mechanistic studies using Western blotting and qPCR to confirm the modulation of the MAPK, NF-κB, and PI3K/AKT pathways. Positive and compelling results from these studies would provide the necessary foundation for advancing this compound to more complex cell culture models and eventually to in vivo studies to assess its efficacy and pharmacokinetic profile.[20][21]

References

A complete list of all sources cited within this guide is provided below.

-

Dey, A., et al. (2020). Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity. Archives of Pharmacal Research, 43(8), 759-793. [Link]

-

Tchokouaha, L. R. Y., et al. (2023). Antioxidant potential of a new macrocyclic bisbibenzyl and other compounds from Combretum molle: in vitro and docking analyses. Journal of Basic and Clinical Physiology and Pharmacology, 34(5), 639-648. [Link]

-

Wang, Y., et al. (2025). Mechanistic Study of 3-Methoxy-5-hydroxy-2-(3-methyl-2-butenyl) bibenzyl from Pigeon Pea Against MRSA and Biofilms: A Highly Promising Natural Inhibitor. Journal of Applied Microbiology. [Link]

-

Jiang, T., et al. (2022). Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata. Frontiers in Chemistry, 10, 891331. [Link]

-

Charoensuksai, P., et al. (2025). A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme. Antioxidants, 14(10), 1212. [Link]

-

Khoorit, P., et al. (2024). Immunomodulatory Potential of a Bibenzyl-dihydrophenanthrene Derivative Isolated from Calanthe cardioglossa. Journal of Natural Products, 87(3), 564-574. [Link]

-

Zhou, C., et al. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Journal of Inflammation Research, 14, 3837-3851. [Link]

-

Concato-Lopes, V. M., et al. (2024). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. [Link]

-

ResearchGate. (2023). 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. [Link]

-

Zhang, Y., et al. (2022). Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. Chemical Science, 13(31), 9062-9070. [Link]

-

Sawant, R. V., & Nene, S. N. (2003). Studies in the synthesis of bibenzyl. Indian Journal of Chemical Technology, 10, 513-516. [Link]

-

ResearchGate. (2021). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. [Link]

-

ResearchGate. (2025). A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme. [Link]

-

ResearchGate. (2011). Antioxidant Bibenzyl Derivatives from Notholaena nivea Desv. [Link]

-

Li, W., et al. (2024). Novel bibenzyl compound Ae exhibits anti-agiogenic activity in HUVECs in vitro and zebrafish in vivo. Bioorganic & Medicinal Chemistry, 111, 117866. [Link]

-

Charoensuksai, P., et al. (2025). A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme. Antioxidants, 14(10), 1212. [Link]

-

ResearchGate. (2021). Effects of 3,3′4,5′-TMS and 3,4′,5-TMS on MAPK signaling pathway. [Link]

-

Khoorit, P., et al. (2024). Diverse modulatory effects of bibenzyls from Dendrobium species on human immune cell responses under inflammatory conditions. PLoS One, 19(2), e0297654. [Link]

-

FAO AGRIS. (2018). Anti-oxidant and anti-inflammatory effects of new bibenzyl derivatives from Dendrobium parishii in hydrogen peroxide and lipopolysaccharide treated RAW264.7 cells. [Link]

-

Taha, M., et al. (2015). Correlation of antioxidant activities with theoretical studies for new hydrazone compounds bearing a 3,4,5-trimethoxy benzyl moiety. European Journal of Medicinal Chemistry, 105, 238-248. [Link]

-

ResearchGate. (2021). Recent Research Progress on the Origin, Biological Activities, and Synthesis of Natural Bibenzyls. [Link]

-

Takahashi, K., et al. (2019). Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. Bioscience, Biotechnology, and Biochemistry, 83(12), 2235-2240. [Link]

-

ResearchGate. (2025). Chemical synthesis of possible poly-methoxylated bibenzyl intermediates... [Link]

-

Sritularak, B., et al. (2022). Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes. Molecules, 27(13), 4248. [Link]

-

Chen, S. D., et al. (2022). A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response. ACS Chemical Neuroscience, 13(15), 2325-2337. [Link]

-

Cioffi, G., et al. (2011). Antioxidant bibenzyl derivatives from Notholaena nivea Desv. Molecules, 16(3), 2527-2541. [Link]

-

Bentham Science. (2023). Biological Potential of Bioactive Bibenzyl Compound Chrysotoxine from the Genus Dendrobium in Medicine. [Link]

-

Chandrasena, G., et al. (2006). Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats. Drug Metabolism and Disposition, 34(5), 803-812. [Link]

-

de Oliveira, R. G., et al. (2023). Quantitative Chemical Composition, Anti-Oxidant Activity, and Inhibition of TNF Release by THP-1 Cells Induced by Extracts of Echinodorus macrophyllus and Echinodorus grandiflorus. Molecules, 28(13), 5122. [Link]

-

Lutz, R. J., & Dedrick, R. L. (1987). Pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in the male rat. Drug Metabolism and Disposition, 15(4), 501-507. [Link]

-

Global Substance Registration System. 2,2',5,5'-TETRAMETHOXY-BIBENZYL. [Link]

-

Cheang, W. S., et al. (2024). Tetramethoxy-trans-stilbene and 3,4',5-trimethoxy-trans-stilbene prevent oxygen-glucose deprivation-induced injury in brain endothelial cell. Journal of Cellular and Molecular Medicine, 28(16), e70008. [Link]

-

Charoensuksai, P., et al. (2022). Untapped Pharmaceutical Potential of 4,5,4'-Trihydroxy-3,3'-dimethoxybibenzyl for Regulating Obesity: A Cell-Based Study with a Focus on Terminal Differentiation in Adipogenesis. Journal of Natural Products, 85(7), 1723-1734. [Link]

-

Chen, C. Y., et al. (2018). 2, 3, 5, 4'-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology. Aging, 10(6), 1244-1257. [Link]

-

Wang, Y., et al. (2022). The Protective Effects of Hydrogen Sulfide New Donor Methyl S-(4-Fluorobenzyl)-N-(3,4,5-Trimethoxybenzoyl)-l-Cysteinate on the Ischemic Stroke. Molecules, 27(5), 1546. [Link]

Sources

- 1. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-oxidant and anti-inflammatory effects of new bibenzyl derivatives from Dendrobium parishii in hydrogen peroxide and lipopolysaccharide treated RAW264.7 cells [agris.fao.org]

- 7. 3,3',5,5'-Tetramethoxybiphenyl-4,4'diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antioxidant bibenzyl derivatives from Notholaena nivea Desv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antioxidant Activities and Protective Effects of Dendropachol, a New Bisbibenzyl Compound from Dendrobium pachyglossum, on Hydrogen Peroxide-Induced Oxidative Stress in HaCaT Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioactive Bibenzyl Enantiomers From the Tubers of Bletilla striata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2, 3, 5, 4â-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology | Aging [aging-us.com]

- 16. A Novel Bibenzyl Compound (20C) Protects Mice from 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine/Probenecid Toxicity by Regulating the α-Synuclein-Related Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antioxidant potential of a new macrocyclic bisbibenzyl and other compounds from Combretum molle: in vitro and docking analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. Metabolism, excretion, and pharmacokinetics of (3-{[4-tert-butyl-benzyl)-(pyridine-3-sulfonyl)-amino]-methyl}-phenoxy)-acetic acid, an EP2 receptor-selective prostaglandin E2 agonist, in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Pharmacokinetics of 3,3',5,5'-tetrachlorobiphenyl in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]

3,3',5,5'-Tetramethoxy-bibenzyl derivatives and analogues

An In-Depth Technical Guide to 3,3',5,5'-Tetramethoxy-bibenzyl Derivatives and Analogues

Abstract

Bibenzyls represent a significant class of polyphenolic compounds, structurally related to stilbenoids, and are recognized for their diverse and potent pharmacological activities.[1] This technical guide focuses on the this compound scaffold, a core structure for a range of synthetic derivatives and naturally inspired analogues. We delve into the synthetic pathways, structure-activity relationships (SAR), primary mechanisms of action, and the burgeoning therapeutic potential of this chemical class. This document is intended for researchers, medicinal chemists, and drug development professionals, providing a synthesis of current knowledge, field-proven experimental protocols, and insights into future research directions.

Introduction: The Bibenzyl Scaffold in Drug Discovery

Bibenzyls, or dihydrostilbenoids, are characterized by a 1,2-diphenylethane framework. They are prevalent in nature, particularly in bryophytes and orchids of the Dendrobium genus, where they serve as stress-induced secondary metabolites.[1][2] Their structural simplicity and biosynthetic relationship to flavonoids have made them an attractive target for phytochemical and synthetic exploration.[1][3]

The substitution pattern on the two aromatic rings is critical to their biological function. The 3,3',5,5'-tetramethoxy substitution pattern, while specific, is closely related to highly active natural products like Combretastatin A-4 (CA-4). CA-4, a stilbene isolated from Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[4][5] However, its clinical utility is hampered by the instability of its active cis-stilbene double bond, which can isomerize to the less active trans-form.[6][7] This limitation has driven the development of dihydro-analogues (bibenzyls), which lack the unstable double bond while often retaining significant biological activity. This guide explores the unique properties and potential of derivatives built around the this compound core.

Synthetic Strategies and Methodologies

The synthesis of bibenzyls can be approached through several established routes. The most efficient and common strategy involves the synthesis of a corresponding stilbene precursor, followed by the reduction of the central double bond.

Key Synthetic Routes

Several methods have been successfully employed for bibenzyl synthesis:

-

Reduction of Stilbenes: This is often the highest-yielding method. A stilbene precursor is synthesized, typically via a Wittig or Horner-Wadsworth-Emmons reaction, and then the double bond is reduced through catalytic hydrogenation (e.g., using Pd/C and H₂).[8]

-

Friedel-Crafts Reaction: This classic method can be used to form the bibenzyl core, though it may be limited by regioselectivity issues with highly substituted aromatic rings.

-

Wurtz Reaction: Involves the coupling of two benzyl halides using sodium metal, but it can be prone to side reactions.

-

Wolff-Kishner Reduction: Reduction of a 1,2-diphenylethanone (deoxybenzoin) precursor can also yield the bibenzyl structure.

The diagram below illustrates a common and versatile workflow for synthesizing this compound.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via Stilbene Reduction

This protocol provides a self-validating system for the synthesis and characterization of this compound, adapted from established methods for stilbene and bibenzyl synthesis.[8][9]

Part A: Synthesis of 3,3',5,5'-Tetramethoxy-stilbene

-

Preparation of the Ylide: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to -78°C in a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. Allow the resulting deep red solution to stir for 1 hour at -78°C.

-

Wittig Reaction: Add a solution of 3,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.

-

Allow the reaction mixture to warm slowly to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,3',5,5'-tetramethoxy-stilbene. Characterize by ¹H NMR, ¹³C NMR, and MS.

Part B: Hydrogenation to this compound

-

Reaction Setup: Dissolve the purified 3,3',5,5'-tetramethoxy-stilbene (1.0 eq) in ethanol or ethyl acetate in a suitable hydrogenation vessel.

-

Add palladium on carbon (10% Pd/C, ~5-10 mol% by weight).

-

Hydrogenation: Purge the vessel with hydrogen gas (H₂) and maintain a positive pressure (typically via a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude bibenzyl product.

-

Recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Characterization: Confirm the structure and purity of the final product using melting point, IR spectroscopy (noting the disappearance of C=C stretch and appearance of C-H sp³ stretches), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Mechanism of Action and Biological Activity

Derivatives of the bibenzyl scaffold exhibit a wide array of biological activities, largely dictated by their substitution patterns. The primary mechanisms include disruption of the cytoskeleton, modulation of key signaling pathways, and antioxidant effects.

Primary Mechanism: Tubulin Polymerization Inhibition

Many cytotoxic bibenzyls and their stilbene analogues function as antimitotic agents by interfering with microtubule dynamics.[4][5] This is a well-established mechanism for combretastatins, which serve as a benchmark for this class of compounds.

-

Colchicine-Site Binding: These compounds bind to the colchicine-binding site on β-tubulin.[6][7] This interaction prevents the polymerization of tubulin dimers into microtubules.

-

Mitotic Arrest: The disruption of microtubule formation and dynamics leads to a dysfunctional mitotic spindle, causing cells to arrest in the G2/M phase of the cell cycle.[7][10]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death, often involving the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[10][11]

Because of this activity, many bibenzyl analogues, particularly those mimicking CA-4, act as potent Vascular Disrupting Agents (VDAs). They selectively target the rapidly proliferating endothelial cells of tumor vasculature, causing vascular collapse and depriving the tumor of oxygen and nutrients.[6]

Caption: Key mechanisms of action for bioactive bibenzyl derivatives.

Modulation of Other Cellular Pathways

Beyond tubulin inhibition, bibenzyl derivatives have been shown to modulate other critical signaling pathways:

-

PI3K/AKT/NF-κB Pathway: A related biphenyl compound, 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol (TMBP), was shown to inhibit the PI3K/AKT/NF-κB signaling cascade, a central pathway for cell survival and proliferation in cancer.[10]

-

mTOR Signaling: The bibenzyl derivative 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) was found to inhibit both mTORC1 and mTORC2 signaling in glioblastoma cells.[11]

-

Antioxidant and Neuroprotective Effects: Some bibenzyls exhibit potent antioxidant activity, scavenging free radicals.[12] This action is believed to underlie the neuroprotective effects observed for certain derivatives, which can protect neuronal cells from ischemic injury.[13]

Therapeutic Potential and Structure-Activity Relationships (SAR)

The therapeutic applications of this scaffold are broad, with the most significant efforts focused on oncology. However, emerging research highlights potential in treating inflammatory diseases, metabolic disorders, and infectious diseases.

Anticancer Activity

The anticancer potential of bibenzyls is the most extensively studied. Structure-activity relationship studies, often drawing comparisons to CA-4, have revealed key structural requirements for high cytotoxicity.[7]

-

Ring A Substitution: A 3,4,5-trimethoxy substitution pattern on one of the aromatic rings (Ring A) is considered optimal for high-affinity binding to the colchicine site.[7] The 3,5-dimethoxy pattern of the core topic is a close and highly relevant analogue.

-

Ring B Substitution: Modifications on the second ring (Ring B) can fine-tune activity, solubility, and metabolic stability. Hydroxyl groups can be important for activity but are often methoxylated to improve bioavailability.

-

The Ethane Bridge: The saturated ethane bridge of bibenzyls confers greater chemical stability compared to the cis-double bond of stilbenes like CA-4, making them attractive candidates for drug development.[6]

| Compound/Analogue | Cancer Cell Line(s) | Reported Activity (IC₅₀) | Key Findings | Reference |

| Combretastatin A-4 (CA-4) | HCT-116 (Colon) | 20 nM (for a nitrile derivative) | Potent tubulin inhibitor but unstable.[6] | [4][5][6] |

| 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) | U87MG (Glioblastoma) | Dose- and time-dependent reduction in viability | Induces apoptosis, inhibits mTOR, and enhances TMZ cytotoxicity.[11] | [11] |

| 3,3',5,5'-Tetramethoxybiphenyl-4,4'-diol (TMBP) | NCI-H460 (Lung) | IC₅₀ = 154 µM | Induces G2/M arrest and apoptosis; inhibits PI3K/AKT pathway.[10] | [10] |

| Various Bibenzyls from Dendrobium nobile | HeLa, MCF-7, A549, MGC-803 | Selective inhibitory effects | Shows broad, selective anti-tumor activity.[14] | [14] |

Other Therapeutic Areas

-

Neuroprotection: A prenylated bibenzyl derivative was found to be a potent neuroprotective agent in cellular and rat models of ischemic stroke, functioning as an antioxidant.[13]

-

Anti-Obesity: The bibenzyl TDB decreased lipid accumulation and enhanced lipolysis in pre-adipocyte cell lines by arresting the cell cycle and modulating the AKT and AMPK pathways.[15]

-

Anti-inflammatory: Methoxy-stilbene analogues, closely related to bibenzyl precursors, suppress LPS-induced inflammation by inhibiting MAPK and NF-κB signaling pathways.[16]

-

Antibacterial: A bibenzyl derivative from pigeon pea leaves showed potent activity against MRSA, with a dual mechanism of metabolic inhibition at low concentrations and direct cell lysis at higher concentrations.[17]

Key Experimental Assay: Cytotoxicity Assessment

To evaluate the anticancer potential of novel this compound derivatives, a standard cytotoxicity assay is essential. The MTT assay is a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Protocol: MTT Assay for Cell Viability

This protocol is based on standard methodologies for assessing the cytotoxicity of novel compounds against cancer cell lines.[11][18]

-

Cell Seeding: Plate cancer cells (e.g., U87MG glioblastoma or NCI-H460 lung cancer cells) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of the test bibenzyl derivative in DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Replace the medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO) only.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[11]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL. Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.[11]

-

Data Acquisition: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).

Challenges and Future Directions

While the this compound scaffold and its analogues hold significant promise, several challenges must be addressed for clinical translation.

-

Aqueous Solubility: Like many polyphenolic compounds, bibenzyl derivatives often suffer from poor water solubility, which can limit their bioavailability and clinical application.[6] Future work will involve creating prodrugs, such as phosphate esters (analogous to CA-4P), or formulating the compounds in novel drug delivery systems.[6][19]

-

Metabolic Stability: The methoxy and hydroxyl groups on the aromatic rings are susceptible to metabolic modification in vivo. Synthetic efforts may focus on replacing these groups with more stable bioisosteres to improve pharmacokinetic profiles.

-

Target Selectivity: While many bibenzyls show potent cytotoxicity, achieving selectivity for cancer cells over healthy cells is paramount. Further SAR studies are needed to design analogues with improved therapeutic windows.

The future of research in this area will likely involve the use of modular synthesis and co-culture engineering to rapidly generate diverse libraries of bibenzyl derivatives for high-throughput screening.[13] Additionally, exploring their potential in combination therapies, for example, as chemo-sensitizers to standard-of-care agents like temozolomide, represents a promising avenue.[11]

Conclusion

The this compound core is a privileged scaffold for the development of novel therapeutics. Its relationship to potent natural products like combretastatins provides a strong foundation for its primary mechanism as a tubulin polymerization inhibitor. The structural stability of the bibenzyl core overcomes a key limitation of its stilbene counterparts, making it a highly attractive candidate for drug development. With demonstrated potential in oncology, neuroprotection, and anti-inflammatory applications, this class of compounds warrants continued investigation. Future success will depend on rationally designing analogues with optimized solubility, metabolic stability, and target selectivity to translate their potent in vitro activity into effective clinical agents.

References

-

Madadi, N., et al. (2021). Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility. Molecules, 26(21), 6683. Available at: [Link]

-

Nam, N. H. (2003). Combretastatin A-4 Analogues as Antimitotic Antitumor Agents. Current Medicinal Chemistry, 10(17), 1697-1722. Available at: [Link]

-

Nam, N. H. (2003). Combretastatin A-4 analogues as antimitotic antitumor agents. PubMed. Available at: [Link]

-

Kollár, L., et al. (2021). Synthesis of Stilbenyl and Bibenzyl Cannabinoids and Analysis of Their Cannabimimetic Potential. Molecules, 26(23), 7143. Available at: [Link]

-

Wang, L., et al. (2017). Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents. Molecules, 22(11), 1959. Available at: [Link]

-

Borys, K., et al. (2021). Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity. Molecules, 26(13), 3986. Available at: [Link]

-

Cai, Y., et al. (2021). Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent. Metabolic Engineering, 68, 119-129. Available at: [Link]

-

Sornprachakorn, K., et al. (2024). A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme. International Journal of Molecular Sciences, 25(11), 5786. Available at: [Link]

-

Dey, A., et al. (2020). Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity. Mini reviews in medicinal chemistry, 20(13), 1186-1211. Available at: [Link]

-

Baheti, K. G., & Kulkarni, V. M. (2002). Studies in the synthesis of bibenzyl. Indian Journal of Chemistry, 41B, 1258-1260. Available at: [Link]

-

Fieser, L. F. (1955). trans-STILBENE. Organic Syntheses, 24, 95. Available at: [Link]

-

Dey, A., et al. (2020). Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity. Mini Reviews in Medicinal Chemistry, 20(13), 1186-1211. Available at: [Link]

-

Li, D., et al. (2025). Mechanistic Study of 3-Methoxy-5-hydroxy-2-(3-methyl-2-butenyl) bibenzyl from Pigeon Pea Against MRSA and Biofilms: A Highly Promising Natural Inhibitor. Journal of Applied Microbiology. Available at: [Link]

-

Silva, L. B., et al. (2024). 3,3′,5,5′-Tetramethoxybiphenyl-4,4′-diol triggers oxidative stress, metabolic changes, and apoptosis-like process by reducing the PI3K/AKT/NF-κB pathway in the NCI-H460 lung cancer cell line. Biomedicine & Pharmacotherapy, 170, 115979. Available at: [Link]

-

Mata, R., et al. (2005). Phytotoxic activity of bibenzyl derivatives from the orchid Epidendrum rigidum. Journal of agricultural and food chemistry, 53(16), 6307-6312. Available at: [Link]

-

Cioffi, G., et al. (2011). Antioxidant Bibenzyl Derivatives from Notholaena nivea Desv. Molecules, 16(1), 643-652. Available at: [Link]

-

Phetcharat, J., et al. (2022). Untapped Pharmaceutical Potential of 4,5,4'-Trihydroxy-3,3'-dimethoxybibenzyl for Regulating Obesity: A Cell-Based Study with a Focus on Terminal Differentiation in Adipogenesis. Journal of natural products, 85(5), 1334-1345. Available at: [Link]

-

Zhang, X., et al. (2019). Two new bibenzyl derivatives from Dendrobium nobile and their anti-tumor activities. Zhongguo Zhong yao za zhi, 44(21), 4647-4652. Available at: [Link]

-

Matsui, T., et al. (2019). Isolation, synthesis, and biological activities of a bibenzyl from Empetrum nigrum var. japonicum. Bioscience, biotechnology, and biochemistry, 83(9), 1646-1651. Available at: [Link]

-

Lallemand, P., et al. (2021). Bibenzyl synthesis in Cannabis sativa L. The Plant Journal, 108(6), 1779-1796. Available at: [Link]

-

Hernández-Vázquez, E., et al. (2022). Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3. Molecules, 27(18), 5980. Available at: [Link]

-

ResearchGate. (2025). Chemical synthesis of possible poly-methoxylated bibenzyl intermediates... Available at: [Link]

-

Zhang, L., et al. (2018). Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. International journal of molecular medicine, 42(1), 218-228. Available at: [Link]

Sources

- 1. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bibenzyls and bisbybenzyls of bryophytic origin as promising source of novel therapeutics: pharmacology, synthesis and structure-activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bibenzyl synthesis in Cannabis sativa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Combretastatin A-4 analogues as antimitotic antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Development of Combretastatin A-4 Analogues as Potential Anticancer Agents with Improved Aqueous Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploring Diverse-Ring Analogues on Combretastatin A4 (CA-4) Olefin as Microtubule-Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. A Bibenzyl from Dendrobium pachyglossum Exhibits Potent Anti-Cancer Activity Against Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antioxidant Bibenzyl Derivatives from Notholaena nivea Desv - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural diversification of bioactive bibenzyls through modular co-culture leading to the discovery of a novel neuroprotective agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [Two new bibenzyl derivatives from Dendrobium nobile and their anti-tumor activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Untapped Pharmaceutical Potential of 4,5,4'-Trihydroxy-3,3'-dimethoxybibenzyl for Regulating Obesity: A Cell-Based Study with a Focus on Terminal Differentiation in Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mechanistic study of 3-Methoxy-5-hydroxy-2-(3-methyl-2-butenyl) bibenzyl from pigeon pea against MRSA and biofilms: a highly promising natural inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Unveiling the Pharmacological Potential of 3,3',5,5'-Tetramethoxy-bibenzyl: A Technical Guide for Drug Discovery

Abstract

Bibenzyls, a class of plant secondary metabolites, have garnered significant attention within the scientific community for their diverse and potent pharmacological activities. While numerous derivatives have been investigated, 3,3',5,5'-Tetramethoxy-bibenzyl remains a relatively understudied molecule. This technical guide aims to illuminate the pharmacological potential of this specific bibenzyl by synthesizing existing knowledge on structurally similar compounds. We will delve into its chemical characteristics, established synthetic routes, and, through deductive reasoning based on a comprehensive review of related bibenzyls, explore its likely therapeutic applications in oncology, inflammation, and neuroprotection. This document will serve as a foundational resource for researchers and drug development professionals, providing a compelling rationale and detailed methodologies for initiating a formal investigation into the bioactivities of this compound.

Introduction: The Promise of Bibenzyl Scaffolds in Modern Medicine

The bibenzyl structural motif, characterized by two phenyl rings linked by an ethane bridge, is a recurring theme in natural product chemistry, particularly in orchids (Orchidaceae) and liverworts (Marchantiophyta).[1][2] These compounds are products of the flavonoid biosynthetic pathway and often exhibit a range of biological effects, including cytotoxic, anti-inflammatory, and antioxidant properties.[1] The specific substitution patterns on the phenyl rings, including the number and position of hydroxyl and methoxy groups, critically influence the pharmacological profile of each derivative.

While compounds like 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) have been extensively studied for their potent anti-cancer activities, particularly against glioblastoma multiforme[3][4], this compound remains an enigmatic entity. Its fully methoxylated structure suggests unique physicochemical properties that could translate into distinct pharmacological behavior, including potentially enhanced metabolic stability and bioavailability. This guide will, therefore, extrapolate from the established pharmacology of its chemical cousins to build a strong, evidence-based case for the investigation of this compound as a novel therapeutic candidate.

Physicochemical Properties and Synthesis

Chemical Profile

-

IUPAC Name: 1,3-dimethoxy-5-[2-(3,5-dimethoxyphenyl)ethyl]benzene

-

Molecular Formula: C₁₈H₂₂O₄[5]

-

Molecular Weight: 302.36 g/mol [5]

-

CAS Number: 22976-41-6[5]

The tetramethoxy substitution pattern imparts a significant degree of lipophilicity to the molecule, which may influence its membrane permeability and interaction with intracellular targets.

Established Synthetic Routes

The synthesis of this compound has been documented, providing a clear path for obtaining the compound for research purposes. A common and effective method involves a Grignard reaction followed by reduction.

Protocol: Synthesis of this compound

-

Preparation of the Grignard Reagent:

-

To a solution of 3,5-dimethoxybenzyl bromide in anhydrous diethyl ether, add magnesium turnings and a crystal of iodine.

-

The mixture is heated under reflux for 2.5 hours to facilitate the formation of the Grignard reagent.[5]

-

-

Coupling Reaction:

-

The resulting Grignard reagent is then coupled to another molecule of 3,5-dimethoxybenzyl bromide.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

-

Extrapolated Pharmacological Potential: A Hypothesis-Driven Approach

Given the absence of direct pharmacological data, this section will present a series of evidence-based hypotheses regarding the potential bioactivities of this compound, drawing parallels from extensively studied analogues.

Anticancer Potential

Numerous bibenzyl derivatives have demonstrated significant anticancer activity.[3][4][6] For instance, 4,5,4′-trihydroxy-3,3′-dimethoxybibenzyl (TDB) reduces the viability of glioblastoma cells in a dose- and time-dependent manner by inducing apoptosis and inhibiting the mTOR signaling pathway.[3][4]

Hypothesis: this compound is likely to exhibit cytotoxic activity against various cancer cell lines. The methoxy groups may enhance its ability to penetrate cell membranes and interact with intracellular targets.

Proposed Mechanism of Action (to be validated):

Based on the mechanisms of related compounds, this compound could potentially:

-

Induce Apoptosis: By modulating the expression of pro- and anti-apoptotic proteins such as Bax and Bcl-2.

-

Inhibit Cell Proliferation: Through cell cycle arrest at key checkpoints (e.g., G2/M phase).

-

Target Key Signaling Pathways: Such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.

Experimental Workflow for Anticancer Activity Screening